O,N-Dimethylviridicatin
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Overview
Description
O,N-Dimethylviridicatin is a derivative of viridicatin, a compound known for its antibiotic properties. The molecular formula of this compound is C17H15NO2, and it has a molecular weight of 265.31 g/mol . This compound is characterized by its unique structure, which includes both O-methyl and N-methyl groups attached to the viridicatin core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,N-Dimethylviridicatin typically involves the methylation of viridicatin. One common method is the reaction of viridicatin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Purification is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: O,N-Dimethylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
O,N-Dimethylviridicatin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its antibiotic properties make it a subject of study for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O,N-Dimethylviridicatin involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparison with Similar Compounds
Viridicatin: The parent compound with similar antibiotic properties.
O,O-Dimethylviridicatin: Another derivative with both O-methyl groups.
6-Hydroxy-3-methoxyviridicatin: A related compound with different substitution patterns.
Uniqueness: O,N-Dimethylviridicatin is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
40357-47-9 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methoxy-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
WKAIBHQBQFURRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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